molecular formula C21H22N2O4S B2990183 1-(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one CAS No. 1421481-13-1

1-(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one

Numéro de catalogue: B2990183
Numéro CAS: 1421481-13-1
Poids moléculaire: 398.48
Clé InChI: OIWZOBQMGTWNNM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a unique hybrid structure combining a 4-methoxybenzo[d]thiazole core, an azetidine ring, and a 4-methoxyphenylpropan-1-one moiety. The benzo[d]thiazole group is known for its role in enhancing biological activity, particularly in targeting tubulin polymerization and kinase inhibition . The 4-methoxyphenylpropan-1-one segment contributes to lipophilicity, aiding membrane permeability.

Propriétés

IUPAC Name

1-[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-25-15-9-6-14(7-10-15)8-11-19(24)23-12-16(13-23)27-21-22-20-17(26-2)4-3-5-18(20)28-21/h3-7,9-10,16H,8,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWZOBQMGTWNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

1-(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a complex organic compound with significant potential in medicinal chemistry. The compound's structure incorporates a benzo[d]thiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H16N2O4SC_{18}H_{16}N_{2}O_{4}S, with a molecular weight of 356.4 g/mol. The compound features an azetidine ring and methoxy-substituted phenyl groups, which contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC18H16N2O4S
Molecular Weight356.4 g/mol
Purity≥ 95%

The primary mechanism of action for this compound involves the inhibition of phosphodiesterase enzymes, specifically phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). These enzymes play crucial roles in the degradation of cyclic nucleotides such as cAMP and cGMP, which are vital for various cellular signaling pathways.

Target Enzymes

  • Phosphodiesterase 3 (PDE3) : Inhibition leads to increased levels of cAMP, promoting vasodilation and anti-inflammatory effects.
  • Phosphodiesterase 4 (PDE4) : Its inhibition reduces inflammation by modulating immune responses.

Biological Activity

The compound exhibits a range of biological activities:

1. Anti-inflammatory Effects
Studies indicate that the compound can significantly reduce inflammation in various models. This effect is primarily due to the elevation of cyclic nucleotide levels, which modulate inflammatory pathways.

2. Antioxidant Properties
The presence of the benzo[d]thiazole moiety contributes to antioxidant activity by scavenging free radicals and reducing oxidative stress.

3. Antitumor Activity
Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving up-regulation of pro-apoptotic proteins and down-regulation of anti-apoptotic proteins.

Research Findings

Several studies have investigated the biological effects of similar compounds containing the benzo[d]thiazole structure:

Case Studies

  • In Vitro Studies :
    • A study demonstrated that derivatives of benzo[d]thiazole exhibit cytotoxic effects against various cancer cell lines, indicating potential for further development as anticancer agents.
  • Animal Models :
    • Research utilizing animal models has shown that compounds with similar structures can reduce tumor growth and enhance survival rates in treated subjects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogs are critical to its pharmacological profile. Below is a comparative analysis with key derivatives:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity References
1-(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one Azetidine linker, 4-methoxybenzo[d]thiazole, 4-methoxyphenylpropanone Hypothesized tubulin inhibition (based on benzothiazole analogs)
(Z)-3-((4-(5,7-Dimethoxybenzo[d]thiazol-2-yl)phenyl)amino)-1-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one (5b) 5,7-Dimethoxybenzo[d]thiazole, enone linker, 3-hydroxy-4-methoxyphenyl Potent tubulin polymerization inhibition (IC₅₀ = 0.8 μM)
1-(4-Methoxyphenyl)-3-(o-tolyl)propan-1-one Simple propanone backbone, no heterocyclic motifs Limited bioactivity; used as synthetic intermediate
N-(4-Methoxybenzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine Oxadiazole linker, 4-methoxybenzo[d]thiazole, 4-methoxyphenyl Unknown activity; structural similarity suggests kinase inhibition potential
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole Pyrazoline ring, methylbenzothiazole, 4-methoxyphenyl Antitumor and antidepressant activities reported

Key Insights :

Azetidine vs. Pyrazoline/Azetidinone Linkers: The azetidine ring in the target compound offers greater rigidity than pyrazoline (five-membered) or enone linkers, which may enhance target selectivity . In contrast, pyrazoline-containing analogs (e.g., compound from ) exhibit antidepressant activity, suggesting the azetidine’s role in modulating central nervous system (CNS) penetration.

Substitution Patterns on Benzo[d]thiazole :

  • The 4-methoxy group on benzo[d]thiazole in the target compound differs from 5,7-dimethoxy substitution in compound 5b . The latter shows stronger tubulin inhibition, implying that additional methoxy groups may enhance binding to β-tubulin’s colchicine site.

Propanone vs. Enone Moieties: The propanone group in the target compound lacks the α,β-unsaturated ketone (enone) found in compound 5b. Enones are redox-active and may contribute to off-target effects via Michael addition, whereas propanones are more metabolically stable .

Comparative Pharmacokinetics :

  • The 4-methoxyphenyl group, common to all compounds in Table 1, enhances lipophilicity and oral bioavailability. However, the azetidine ring may reduce solubility compared to oxadiazole-containing analogs .

Research Findings and Implications

  • The absence of an enone moiety may reduce cytotoxicity but improve therapeutic index .
  • Kinase Inhibition : The benzo[d]thiazole-azetidine framework resembles EGFR inhibitors (e.g., compound 44 in ), indicating possible kinase-targeted applications.
  • Synthetic Challenges : The azetidine ring’s strain may complicate synthesis compared to five-membered heterocycles, requiring optimized coupling conditions to avoid ring-opening side reactions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.